molecular formula C11H10N2O4 B1528307 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid CAS No. 1803583-81-4

4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid

Cat. No.: B1528307
CAS No.: 1803583-81-4
M. Wt: 234.21 g/mol
InChI Key: IIXHTTDWHJOQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid is a chemical reagent of interest in organic synthesis and bioconjugation research. Its molecular structure incorporates both a benzoic acid moiety and a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, or NHS) group, which is a well-established functionality in the field of bioconjugation. The NHS ester group is highly reactive towards primary amines, typically found in the lysine residues of proteins or at the N-terminus of peptides, to form stable amide bonds . This reaction is a cornerstone technique for labeling proteins, immobilizing biomolecules, and constructing peptide-based therapeutics or probes. The presence of the aromatic amino bridge in this compound may influence its electronic properties and reactivity, potentially offering unique selectivity or stability compared to simpler NHS-activated esters. Researchers can utilize this bifunctional compound as a building block or linker to covalently connect molecules of interest, such as in the development of antibody-drug conjugates, biosensors, or modified biomaterials. Furthermore, anthranilic acid derivatives, which share a similar aromatic amine and carboxylic acid motif, have been investigated for their potential in medicinal chemistry research, including as inhibitors of specific enzymatic targets involved in infectious diseases . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

4-[(2,5-dioxopyrrolidin-1-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-5-6-10(15)13(9)12-8-3-1-7(2-4-8)11(16)17/h1-4,12H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXHTTDWHJOQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228300
Record name Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-81-4
Record name Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(2,5-dioxopyrrolidin-1-yl)amino]benzoic acid typically involves the formation of an amide bond between 4-aminobenzoic acid and a succinimide derivative, often through activation of the carboxyl group of succinic anhydride or its derivatives. The key steps include:

  • Step 1: Reaction of 4-aminobenzoic acid with maleic anhydride or succinic anhydride to form an intermediate monoamide.
  • Step 2: Cyclization of the monoamide to form the succinimide ring, yielding the 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid derivative.
  • Step 3: Purification and isolation of the product, often via recrystallization or chromatographic techniques.

Specific Synthetic Routes and Conditions

Reaction of 4-Aminobenzoic Acid with Maleic Anhydride
  • Procedure:
    4-Aminobenzoic acid is reacted with maleic anhydride under controlled temperature conditions to yield a monoamide intermediate. This intermediate undergoes cyclization to form the succinimide ring.
  • Reaction Conditions:
    • Solvent: Typically an inert organic solvent such as acetonitrile or ethyl acetate.
    • Temperature: Mild heating (~50°C) to facilitate cyclization.
    • Time: 1–3 hours depending on scale and conditions.
  • Outcome: Formation of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid with good yields.
Carbodiimide-Mediated Coupling
  • Procedure:
    Activation of the carboxyl group of succinic acid derivatives using carbodiimide reagents (e.g., N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of coupling additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole, followed by reaction with 4-aminobenzoic acid.
  • Reaction Conditions:
    • Solvent: Ethyl acetate or acetonitrile.
    • Temperature: Room temperature to 50°C.
    • Time: 1–2 hours.
  • Purification: Precipitation, centrifugation, and reversed-phase HPLC purification are commonly employed.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
1 4-Aminobenzoic acid + maleic anhydride, 50°C, 2 h 70–85 Formation of monoamide intermediate
2 Cyclization by heating or acid catalysis 75–90 Formation of succinimide ring
3 Carbodiimide coupling with 1-hydroxybenzotriazole, RT, 1.5 h 65–80 High purity product after HPLC purification

Research Findings and Analysis

Reaction Efficiency and Optimization

  • The reaction of 4-aminobenzoic acid with maleic anhydride is straightforward and yields high purity products, but the cyclization step requires careful control of temperature and solvent to avoid side reactions.
  • Carbodiimide-mediated coupling offers a milder alternative with good yields and is compatible with various solvents and additives that improve reaction specificity.
  • Use of additives like 1-hydroxybenzotriazole enhances coupling efficiency by suppressing side reactions and improving product stability.

Structural Activity and Derivative Formation

  • Studies on related compounds show that the succinimide moiety in this compound is reactive and can be further functionalized to form amides or other derivatives with biological activity.
  • The preparation method influences the purity and yield of the compound, which is critical for downstream applications such as drug conjugation or antibody production enhancement.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Maleic Anhydride Reaction 4-Aminobenzoic acid, maleic anhydride 50°C, 2 h 70–85 Simple, cost-effective Requires cyclization step
Carbodiimide-Mediated Coupling Carbodiimide, 1-hydroxybenzotriazole, 4-aminobenzoic acid RT to 50°C, 1–2 h 65–80 Mild, high specificity More expensive reagents
Cyclization via Heating Monoamide intermediate Mild heating 75–90 Efficient ring closure Needs precise temperature control

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrrolidinone ring.

    Substitution: The amide and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reactions:

  • Oxidation: Can yield hydroxylated derivatives.
  • Reduction: Modifies the pyrrolidinone ring.
  • Substitution: Involves amide and carboxylic acid groups.

Biology

The compound is being investigated for its potential biological activities, particularly in enzyme inhibition. Studies have shown that it can suppress cell growth while enhancing glucose uptake and ATP production during monoclonal antibody (mAb) production in cell cultures .

Key Findings:

  • The compound influences metabolic processes within cells.
  • It has been linked to improved yields in mAb production by modulating cellular energy dynamics.

Medicine

Research is ongoing to explore its therapeutic potential. Specifically, derivatives of this compound have been found to significantly increase mAb production in Chinese hamster ovary (CHO) cells. For instance, one study reported a 392% increase in mAb yield under controlled conditions when using a derivative of this compound .

Case Study: Monoclonal Antibody Production

  • Conditions: CHO cells supplemented with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide.
  • Results: Increased mAb concentration from control conditions to 1,098 mg/L while maintaining over 80% cell viability .

Data Summary Table

Application AreaKey FindingsReferences
ChemistryUsed as a building block for complex molecules; undergoes oxidation and reduction reactions.
BiologyEnhances glucose uptake and ATP production; suppresses cell growth; affects metabolic processes.
MedicineIncreases mAb production significantly; potential therapeutic applications explored.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antiviral Research

Compound 4 : 2-((4-(N-(4-Carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid
  • Structure : Contains a sulfamoylphenylcarbamoyl group linked to the benzoic acid core.
  • Activity : Exhibits comparable antiviral activity (IC50 = 4.29 µM) against CVB3, with a distinct sulfonamide pharmacophore .
  • Key Difference : The absence of the dioxopyrrolidinyl group reduces its metabolic stability compared to the target compound.
Pleconaril-Resistant CVB3 Inhibitors
  • Comparison: While pleconaril (a known antiviral) targets the hydrophobic pocket of CVB3, the dioxopyrrolidinylamino group in 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid introduces hydrogen-bonding interactions, enhancing binding to resistant strains .

Derivatives with Modified Functional Groups

4-{[(Hydroxy)carbamoyl]amino}benzoic Acid (Compound 13)
  • Structure : Replaces the dioxopyrrolidinyl group with a hydroxycarbamoyl moiety.
  • Activity: Demonstrates antibacterial properties and acts as a nitric oxide (NO) donor, but lacks antiviral efficacy .
  • SAR Insight : The hydroxycarbamoyl group introduces cytotoxicity, limiting therapeutic utility compared to the target compound .
N-Succinimidyl-4-((Iodoacetyl)amino)benzoate
  • Structure : Features an iodoacetyl group and dioxopyrrolidinyl ester.
  • Application : Utilized as a crosslinking agent in bioconjugation due to its thiol-reactive iodoacetyl group .
  • Divergence : Unlike the target compound, this derivative lacks antiviral activity, emphasizing the importance of the free carboxyl group for viral inhibition .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Biological Activity IC50 (µM) Application
This compound Benzoic acid Dioxopyrrolidinylamino, carboxyl Antiviral (CVB3) 4.22 Antiviral therapy
Compound 4 Benzoic acid Sulfamoylphenylcarbamoyl, carboxyl Antiviral (CVB3) 4.29 Antiviral therapy
Compound 13 Benzoic acid Hydroxycarbamoyl, carboxyl Antibacterial, NO donor N/A Antimicrobial research
N-Succinimidyl-4-((iodoacetyl)amino)benzoate Benzoic acid ester Iodoacetyl, dioxopyrrolidinyl ester None (chemical reactivity) N/A Bioconjugation

Structure-Activity Relationship (SAR) Insights

Carboxyl Group : Essential for antiviral activity; esterification or amidation (e.g., in N-succinimidyl derivatives) abolishes capsid-binding efficacy .

Dioxopyrrolidinyl Group : Enhances binding affinity through hydrogen-bond interactions with viral capsid proteins, improving specificity for resistant CVB3 strains .

Substituent Flexibility : Sulfonamide (Compound 4) and carbamoyl (Compound 13) groups diversify applications but introduce trade-offs in stability or cytotoxicity .

Biological Activity

Overview

4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid, with the molecular formula C11_{11}H10_{10}N2_2O4_4, is a compound characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrrolidinone ring through an amide bond. This compound has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and therapeutic applications.

Target Interaction

Research indicates that compounds similar to this compound may target the myosin regulatory subunit. This subunit plays a crucial role in regulating smooth muscle and non-muscle cell contractile activity through phosphorylation processes.

Biochemical Pathways

The compound has been shown to affect various biochemical pathways, leading to significant downstream effects. For instance, it can influence metabolic processes within cells, potentially altering energy production and utilization.

Enzyme Inhibition

One of the primary areas of study for this compound is its potential as an enzyme inhibitor. It has been noted that related compounds can suppress cell growth while enhancing glucose uptake and ATP production during monoclonal antibody production in cell cultures . This suggests that this compound may play a role in optimizing bioprocesses in biotechnology.

Monoclonal Antibody Production

A specific study highlighted the ability of derivatives of this compound to increase monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound not only improved mAb yields but also positively influenced cell viability and productivity by modulating glucose uptake rates and ATP levels . This finding underscores its potential utility in biopharmaceutical manufacturing.

Study on Monoclonal Antibody Production

In a controlled experiment involving CHO cells, the introduction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a derivative of the main compound) resulted in a significant increase in mAb production—up to 392% relative to control conditions. This was achieved while maintaining over 80% cell viability . The study also examined the impact on N-glycan profiles, which are critical for therapeutic efficacy.

Research Findings Summary Table

Study Focus Findings Reference
Enzyme InhibitionSuppressed cell growth; increased glucose uptake and ATP during mAb production
Monoclonal Antibody ProductionEnhanced mAb yields by up to 392% without compromising cell viability
Mechanism of ActionTargeting myosin regulatory subunit; influencing phosphorylation pathways

Q & A

Q. What are the established synthetic routes for 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling 4-aminobenzoic acid derivatives with activated pyrrolidinone intermediates. For example, refluxing 4-aminobenzoic acid with 2,5-dioxopyrrolidine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours achieves moderate yields (~40–50%). Solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., carbodiimides for amide bond formation) significantly impact reaction efficiency. Post-synthesis, vacuum filtration and recrystallization from ethanol/water mixtures are recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR:
    • ¹H NMR: Look for the pyrrolidinone NH proton (δ 9.5–10.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) from the benzoic acid moiety.
    • ¹³C NMR: Confirm the carbonyl groups (C=O) at δ 170–175 ppm and the carboxylic acid carbon (δ 165–170 ppm).
  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~265 m/z) .

Q. How does solubility in aqueous vs. organic solvents affect experimental design for biological studies?

Methodological Answer: The compound exhibits limited aqueous solubility due to its hydrophobic pyrrolidinone and aromatic groups. For in vitro assays, dissolve in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS, pH 7.4). In organic synthesis, use ethanol, DMF, or THF. Note: Prolonged storage in DMSO at room temperature may degrade the maleimide-like moiety; freeze aliquots at -20°C for stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test coupling agents like HATU or EDC/HOBt for improved amide bond formation.

  • Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time and side-product formation.

  • Workflow Example:

    StepParameterOptimal Condition
    CouplingCatalystEDC (1.2 eq) + DMAP (0.1 eq)
    SolventEthanol/DMF (1:1)
    Temperature70°C, 3 hours
    Yield65–70%
    Reference: .

Q. How should contradictory HPLC purity data be resolved when synthesizing analogs of this compound?

Methodological Answer:

  • Column Selection: Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with gradient elution (0.1% TFA in water/acetonitrile).
  • Method Validation: Spike samples with authentic standards to confirm retention times.
  • Impurity Profiling: LC-MS/MS can identify common by-products (e.g., hydrolyzed maleimide or decarboxylated derivatives). Adjust reaction pH to 6–7 to minimize hydrolysis .

Q. What strategies are recommended for designing biological activity assays targeting bacterial transferrin receptors?

Methodological Answer:

  • Protein Conjugation: Use the compound’s maleimide group (or analogs) to conjugate with cysteine-rich domains of transferrin receptors. Optimize molar ratios (protein:compound = 1:5–1:10) in PBS (pH 7.2) at 4°C for 2 hours.
  • Activity Testing: Employ surface plasmon resonance (SPR) to measure binding affinity (KD) or MIC assays against S. aureus and M. tuberculosis (reference strains: ATCC 29213, H37Rv).
  • Data Interpretation: Cross-reference with analogs from Joshi et al. (2013), where 4-pyrrol-1-yl derivatives showed MIC values of 2–8 µg/mL against Gram-positive pathogens .

Q. How can researchers address low efficiency in protein cross-linking experiments using this compound?

Methodological Answer:

  • Reaction pH: Maintain pH 6.5–7.5 to preserve maleimide reactivity while minimizing hydrolysis.
  • Competing Thiols: Pre-treat protein samples with TCEP (1 mM) to reduce disulfide bonds and block free thiols with iodoacetamide.
  • Validation: Use SDS-PAGE with Coomassie staining or Western blotting with anti-target antibodies. For quantitative analysis, employ mass spectrometry to identify cross-linked peptides .

Q. What computational tools are suitable for resolving contradictions in NMR data for structural analogs?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate theoretical chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate experimental ¹H/¹³C NMR assignments.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. CDCl₃) on conformational stability.
  • Case Study: In Joshi et al. (2014), MD simulations revealed that steric hindrance from 2,5-dimethylpyrrole analogs caused unexpected upfield shifts in aromatic protons .

Data Contradiction Analysis

Example Scenario: Discrepancies between theoretical and observed molecular weights in ESI-MS.
Resolution:

  • Adduct Formation: Check for sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common in polar solvents.
  • Degradation: Hydrolysis of the dioxopyrrolidinyl group generates 4-aminobenzoic acid (MW 137.14), detectable via LC-MS.
  • Reference: Stability studies in recommend storing the compound under inert gas (N₂/Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid
Reactant of Route 2
4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.